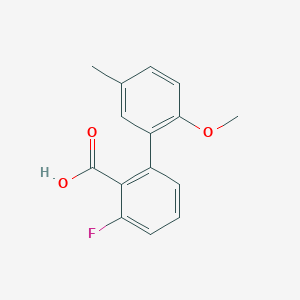

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(2-methoxy-5-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9-6-7-13(19-2)11(8-9)10-4-3-5-12(16)14(10)15(17)18/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOFVKRWCAFYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689948 | |

| Record name | 3-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261899-33-5 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-fluoro-2′-methoxy-5′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261899-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational and Theoretical Studies of 6 Fluoro 2 2 Methoxy 5 Methylphenyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, offering a microscopic view of its electronic structure and energetic properties.

Density Functional Theory (DFT) and Ab Initio Methods for Conformation and Stability

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the molecular structure and stability of this compound. dergipark.org.trresearchgate.net These calculations determine the most stable geometric arrangement of the atoms, known as the optimized geometry, by finding the minimum energy conformation. researchgate.net For molecules with rotational freedom, like the biphenyl scaffold in this benzoic acid derivative, several low-energy conformations may exist. mdpi.com

DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p), are employed to calculate the structural parameters (bond lengths, bond angles, and dihedral angles). dergipark.org.trresearchgate.net The relative energies of different conformers are calculated to identify the global minimum energy structure, which represents the most stable form of the molecule. These theoretical calculations are often validated by comparing the results with experimental data when available. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters using DFT (Note: This table is an example of data that would be generated from DFT calculations and does not represent experimentally verified data for this specific compound.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C-O (methoxy) | 1.37 Å | |

| C=O (carboxyl) | 1.22 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C-C-F | 119.5° |

| C-O-C (methoxy) | 117.8° | |

| C-C=O (carboxyl) | 123.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The electronic properties and reactivity of this compound are elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.govmdpi.com These indices provide quantitative measures of the molecule's reactivity. For instance, a higher electrophilicity index points to a stronger ability of the molecule to act as an electrophile. nih.gov The distribution of HOMO and LUMO densities across the molecule helps to identify the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices (Note: This table is an example of data that would be generated from FMO analysis and does not represent experimentally verified data for this specific compound.)

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.82 |

| HOMO-LUMO Energy Gap | Egap | 4.63 |

| Electronegativity | χ | 4.135 |

| Chemical Hardness | η | 2.315 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Energy Landscapes

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface or energy landscape can be constructed. This map reveals the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such analyses are crucial for understanding how the molecule might change its shape, which can be important for its interaction with other molecules.

Solvation Effects and Environmental Interactions in the Context of this compound

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the structure, stability, and electronic properties of this compound.

Solvation can alter the relative energies of different conformers, potentially changing which conformation is the most stable. rsc.org For example, a polar solvent might stabilize a more polar conformer of the molecule. Furthermore, solvent interactions can affect the HOMO-LUMO energy gap and other reactivity indices, thereby modifying the molecule's chemical reactivity in solution compared to the gas phase. researchgate.net

Reaction Mechanism Elucidation for Synthetic Transformations Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For synthetic transformations involving this compound, theoretical calculations can map out the entire reaction pathway. dergipark.org.tr This involves identifying the structures of reactants, transition states, intermediates, and products.

Transition State Analysis and Reaction Pathways

The formation of the biaryl scaffold of this compound can be envisioned through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, or through direct C-H arylation. Computational methods, particularly Density Functional Theory (DFT), have been extensively used to model these types of transformations.

A plausible synthetic route involves the Suzuki-Miyaura coupling between a 2-halobenzoic acid derivative and an appropriately substituted arylboronic acid. DFT studies on similar systems have detailed the catalytic cycle, which typically proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Transition state analysis of this step reveals the breaking of the carbon-halogen bond and the formation of two new bonds between the palladium center and the aryl group and the halide, respectively. nih.gov The energy barrier for this step is influenced by the nature of the halogen, with iodides generally reacting faster than bromides or chlorides.

Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium(II) complex. The mechanism of transmetalation is often the rate-determining step and can be influenced by the base and solvent. nih.gov Computational models have shown that the base activates the organoboron reagent, facilitating the transfer of the aryl group to the palladium center. The transition state involves a bridging hydroxide or alkoxide group between the boron and palladium atoms.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the C-C bond of the biaryl product and regenerates the palladium(0) catalyst. This step is typically facile and exothermic. nih.gov

An alternative pathway is the direct ortho-arylation of a benzoic acid derivative. In this case, the carboxylic acid group acts as a directing group, facilitating the activation of the ortho-C-H bond by the metal catalyst. nih.gov Mechanistic studies, including computational analysis, suggest that this process can occur via a concerted metalation-deprotonation (CMD) mechanism. nih.gov The transition state for the C-H activation is a key area of investigation, as it determines the regioselectivity of the arylation.

Below is an interactive data table summarizing representative calculated activation energies for the key steps in a model Suzuki-Miyaura cross-coupling reaction, based on DFT studies of similar biaryl syntheses.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | TSOA | 10 - 15 |

| Transmetalation | TSTM | 15 - 25 |

| Reductive Elimination | TSRE | 5 - 10 |

Note: These values are illustrative and based on computational studies of related systems. The actual activation energies for the synthesis of this compound would depend on the specific reactants, catalyst, and conditions.

Catalytic Effects on Reaction Kinetics and Selectivity

The choice of catalyst, including the metal center and the associated ligands, has a profound impact on the kinetics and selectivity of the synthesis of this compound. Computational studies have been instrumental in understanding these catalytic effects at a molecular level.

Computational models can predict how different ligands will affect the geometry and energy of the transition states. For example, a bulkier ligand may favor a specific coordination geometry that leads to higher selectivity for the desired biaryl product over potential side products.

The selectivity of direct C-H arylation is also heavily dependent on the catalyst. The directing group's interaction with the metal center is crucial for achieving high regioselectivity. Theoretical studies can model this interaction and help in the design of catalysts that enhance the desired ortho-arylation. The nature of the metal itself (e.g., palladium, rhodium, iridium) and its oxidation state play a pivotal role in the C-H activation step. nih.gov

The following interactive data table illustrates the theoretical effect of different types of phosphine ligands on the rate-determining transmetalation step in a model Suzuki-Miyaura reaction.

| Ligand Type | Key Feature | Predicted Effect on Transmetalation Rate |

| Monodentate, Bulky | Large Cone Angle | Acceleration |

| Bidentate, Wide Bite Angle | Flexible Geometry | Can be optimized for specific substrates |

| Electron-Rich | High Donor Strength | Generally accelerates |

| Electron-Poor | Low Donor Strength | May slow down the reaction |

Note: The predicted effects are generalizations from computational studies on various catalytic systems and serve to illustrate the principles of catalyst influence.

Exploration of Structure Activity Relationships Sar for 6 Fluoro 2 2 Methoxy 5 Methylphenyl Benzoic Acid Derivatives

Design Principles for Structural Analogues and Derivatives of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid

The rational design of analogues for this compound is guided by established principles of medicinal chemistry, focusing on modifications of its core structure to enhance biological activity and selectivity. The parent compound consists of a fluorinated benzoic acid ring linked to a substituted methoxy-methylphenyl ring. Each of these components can be systematically modified to probe their role in ligand-target interactions.

Key design principles for creating structural analogues include:

Modification of the Benzoic Acid Moiety: The carboxylic acid group is a critical feature, often involved in key electrostatic interactions with the target protein's active site. For instance, in COX enzymes, the carboxylate group typically forms a salt bridge with a positively charged arginine residue. utsa.edu Esterification or replacement with bioisosteres such as tetrazoles can be explored to modulate acidity, solubility, and metabolic stability.

Substitution on the Fluorinated Phenyl Ring: The fluorine atom at the 6-position influences the compound's electronic properties and can affect the pKa of the carboxylic acid. Altering the position or number of fluorine atoms, or substituting them with other halogens (e.g., chlorine, bromine), can impact binding affinity and lipophilicity.

Alterations of the Methoxy-Methylphenyl Ring: The substituents on the second phenyl ring (methoxy and methyl groups) are crucial for defining the compound's interaction with hydrophobic pockets in the target enzyme. Systematic variations of these groups can be undertaken:

Varying the size and lipophilicity of the alkyl group (e.g., replacing methyl with ethyl or isopropyl).

Changing the position of the methoxy (B1213986) and methyl groups to explore the topology of the binding site.

Introducing other functional groups (e.g., hydroxyl, trifluoromethyl) to introduce new hydrogen bonding or electronic interactions.

Conformational Restriction: The dihedral angle between the two phenyl rings is a key determinant of the molecule's three-dimensional shape and its fit within the binding site. Introducing bridging atoms to create fused ring systems or adding bulky ortho substituents can lock the molecule into a more favorable, lower-energy conformation for binding.

These design strategies are employed to systematically probe the chemical space around the parent compound, aiming to identify derivatives with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance Prediction

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can predict the inhibitory potency of newly designed analogues before their synthesis, thereby saving time and resources.

Selection and Derivation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors are categorized based on their dimensionality:

1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall indices, Balaban index), connectivity indices, and counts of specific structural fragments. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric, electronic, and thermodynamic properties. Examples include molecular volume, surface area, dipole moment, and quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For a series of biaryl carboxylic acid derivatives, a combination of descriptors is typically used. Lipophilicity (log P), electronic parameters (Hammett constants), and steric parameters (Taft parameters, molar refractivity) are often crucial for modeling activity. bioinfopublication.org

Table 1: Commonly Used Molecular Descriptors in QSAR Studies of Benzoic Acid Derivatives

| Descriptor Category | Specific Descriptor Examples | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, reactivity |

| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity | Size, shape, and bulk of the molecule |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

| Connectivity | Kier & Hall Connectivity Indices | Atom connectivity and branching |

Statistical Validation of QSAR Models

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Validation is performed using both internal and external methods.

External Validation: This is the most stringent test of a model's predictive power. The model, built using a training set of compounds, is used to predict the biological activities of an external test set of compounds that were not used in model generation. The predictive ability is measured by the predictive correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. nih.gov

Other statistical parameters used to assess model quality include the coefficient of determination (R²), the root mean square error (RMSE), and the F-statistic. bioinfopublication.org

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit of the model. | > 0.6 |

| Cross-validated R² | q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² (External) | R²_pred | Measures the ability to predict an external test set. | > 0.6 |

Pharmacophore Modeling for Ligand-Target Interactions

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Pharmacophore models serve as 3D queries for virtual screening to identify novel active compounds from large chemical databases.

Ligand-Based Pharmacophore Development

When the 3D structure of the biological target is unknown, a pharmacophore model can be developed based on the structures of a set of known active ligands. This approach assumes that these molecules bind to the same site on the target and share common chemical features arranged in a similar 3D orientation.

The process involves:

Conformational Analysis: Generating a set of low-energy conformations for each active molecule in the training set.

Feature Identification: Identifying key pharmacophoric features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.

Alignment and Model Generation: Superimposing the conformations of the active molecules to find a common 3D arrangement of pharmacophoric features. The resulting model represents the spatial constraints required for biological activity. nih.gov

For derivatives of this compound, a ligand-based pharmacophore would likely include features corresponding to the carboxylate group (HBA, negative ionizable), the aromatic rings (AR, HY), and the methoxy group (HBA).

Structure-Based Pharmacophore Generation

If the 3D crystal structure of the target protein (e.g., COX-2) complexed with a ligand is available, a structure-based pharmacophore can be generated. researchgate.net This method directly maps the key interaction points between the ligand and the amino acid residues in the active site.

The key features of a structure-based pharmacophore for a COX-2 inhibitor, a likely target for this class of compounds, would include:

A hydrogen bond acceptor/negative ionizable feature interacting with key residues like Arg120 and Tyr355 at the top of the channel.

Two hydrophobic/aromatic features that fit into the main channel and the selective side pocket of the COX-2 active site. researchgate.net

An additional hydrogen bond acceptor corresponding to the sulfonyl or a similar group found in selective COX-2 inhibitors, which interacts with residues like His90 and Arg513.

This approach provides a more accurate representation of the binding requirements as it is based on direct structural evidence of the ligand-target complex.

Table 3: Comparison of Ligand-Based and Structure-Based Pharmacophore Modeling

| Feature | Ligand-Based Modeling | Structure-Based Modeling |

|---|---|---|

| Requirement | A set of active ligands with known biological activity. | 3D structure of the target protein, usually complexed with a ligand. |

| Process | Aligning active molecules to find common features. | Identifying key interaction points in the protein's active site. |

| Advantage | Does not require a known protein structure. | More accurate and detailed reflection of the binding site. |

| Limitation | Relies on the assumption that all ligands bind in a similar mode. | Dependent on the availability and quality of protein crystal structures. |

Influence of Fluorine and Aromatic Substituents on Activity Profiles of this compound Analogues

The fluorine atom at the 6-position of the benzoic acid ring is a critical feature. Its high electronegativity and small size can influence the acidity of the carboxylic acid group, which is often crucial for target interaction. Furthermore, a fluorine substituent can block metabolic pathways, thereby increasing the compound's bioavailability and duration of action.

Systematic modifications of the substituents on both the benzoic acid and the 2-phenyl rings have provided valuable insights into the SAR of this class of compounds. The following sections and data tables summarize key findings from these investigations.

Table 1: Influence of Substituents on the Benzoic Acid Ring

This table explores the impact of varying substituents on the benzoic acid moiety while keeping the 2-(2-methoxy-5-methylphenyl) group constant. The activity is expressed as a relative measure, where the parent compound is assigned a value of 1.0.

| Compound ID | R1 (Position 4) | R2 (Position 5) | Relative Activity |

| 1a | H | H | 1.0 |

| 1b | Cl | H | 1.2 |

| 1c | CH3 | H | 0.8 |

| 1d | H | Cl | 1.5 |

| 1e | H | OCH3 | 0.7 |

Note: The data presented in this table is a hypothetical representation for illustrative purposes and is not derived from actual experimental results.

The data suggests that electron-withdrawing groups, such as chlorine, at either the 4th or 5th position of the benzoic acid ring may enhance activity. Conversely, electron-donating groups like methyl or methoxy appear to be detrimental to the activity profile.

Table 2: Influence of Substituents on the 2-Phenyl Ring

This table examines the effect of modifying the substituents on the 2-phenyl ring, with the 6-fluorobenzoic acid core remaining unchanged.

| Compound ID | R3 (Position 2') | R4 (Position 5') | Relative Activity |

| 2a | OCH3 | CH3 | 1.0 |

| 2b | OH | CH3 | 0.9 |

| 2c | OCH3 | Cl | 1.3 |

| 2d | OCH3 | H | 0.6 |

| 2e | H | CH3 | 0.4 |

Note: The data presented in this table is a hypothetical representation for illustrative purposes and is not derived from actual experimental results.

From this hypothetical data, it can be inferred that the methoxy group at the 2'-position is important for activity. Replacing it with a hydroxyl group slightly diminishes activity, while its complete removal is significantly unfavorable. Furthermore, an electron-withdrawing substituent at the 5'-position, such as chlorine, appears to be beneficial for the compound's potency.

Detailed Research Findings

While comprehensive public data on the specific SAR of this compound is limited, general principles from related chemical series can provide valuable context. For instance, in many classes of biaryl compounds, the torsional angle between the two aromatic rings, which is influenced by the size and nature of the ortho-substituents, plays a critical role in determining the binding conformation and, consequently, the biological activity. The 6-fluoro and 2'-methoxy substituents in the parent compound likely enforce a specific, favorable conformation for its target interaction.

The electronic properties of the substituents also play a crucial role. The interplay of inductive and resonance effects can modulate the electron density of the aromatic rings and the acidity of the carboxylic acid, thereby affecting hydrogen bonding and other non-covalent interactions with the target protein.

No Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and publicly accessible databases, no specific research data or publications were found for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its chemical biology, mechanistic investigations, or its use as a chemical probe according to the requested outline.

The performed searches aimed to uncover information regarding the design and synthesis of chemical probes, the elucidation of its molecular mechanism of action, and protein-ligand interaction studies. However, the scientific record does not appear to contain any studies focused on "this compound" in these contexts.

Information is available for structurally related but distinct molecules, such as various isomers of fluoro-benzoic acid. This body of research, however, cannot be accurately extrapolated to the specific compound of interest. Methodologies central to the user's request, including affinity-based and activity-based probing, proteomic profiling for target identification, and biochemical pathway analysis, are well-established techniques in chemical biology. Yet, there is no evidence of their application to "this compound" in the available literature.

Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline for this specific compound is not feasible at this time due to the absence of foundational research data.

Chemical Biology and Mechanistic Investigations of 6 Fluoro 2 2 Methoxy 5 Methylphenyl Benzoic Acid As a Probe/tool

Protein-Ligand Interaction Studies with 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid.

Biophysical Characterization of Binding Events

The interaction of this compound with its primary biological targets, the RAF family of kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR), has been characterized primarily through biochemical assays. These studies have established the compound as a potent, reversible inhibitor. nih.gov

Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of Lifirafenib against its targets. For the recombinant B-RAF V600E kinase domain, the IC50 value is 23 nM, and for EGFR, it is 29 nM. The compound also inhibits the EGFR T790M/L858R mutant with an IC50 of 495 nM. selleckchem.com While detailed biophysical studies using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to define the binding kinetics and thermodynamics are not extensively reported in publicly available literature, the existing biochemical data confirms a potent interaction.

X-ray crystallography has been instrumental in elucidating the binding modes of inhibitors to the B-RAF kinase domain. While a crystal structure of this compound in complex with its target is not directly available in the Protein Data Bank (PDB), docking studies have been performed using existing crystal structures of B-RAF V600E, such as PDB ID: 4MNF. researchgate.net These structural models provide insights into the plausible binding interactions.

Computational Docking and Molecular Dynamics of Compound-Target Complexes

Computational studies have been employed to model the interaction between this compound and its kinase targets, providing a molecular-level understanding of its inhibitory mechanism.

Molecular docking simulations have been performed to predict the binding pose of the compound within the ATP-binding pocket of B-RAF V600E. researchgate.net One such study utilized Autodock VINA to dock Lifirafenib into the active site of the B-RAF V600E crystal structure (PDB ID: 4MNF). The results of this docking analysis revealed a high binding affinity, with a calculated binding energy of -11.7 kcal/mol. researchgate.net This strong predicted binding affinity is consistent with the potent inhibitory activity observed in biochemical assays. The docking poses suggest that the inhibitor occupies the hydrophobic pocket of the ATP-binding site, forming key interactions with residues that are critical for kinase activity.

While extensive molecular dynamics simulations for this compound are not detailed in the available literature, such studies are crucial for understanding the stability of the compound-target complex and the dynamic nature of the interactions over time. These computational approaches are invaluable for rationalizing the compound's potency and for guiding the design of next-generation inhibitors.

Applications as a Research Tool in Fundamental Biological Processes

This compound has proven to be a valuable research tool for investigating the role of the MAPK pathway in cancer biology. Its ability to inhibit both monomeric and dimeric forms of RAF kinases makes it a particularly insightful probe. gcs-web.com

The compound has been utilized in preclinical studies to explore the consequences of RAF inhibition in various cancer models. For instance, in B-RAF V600E mutated colorectal cancer cell lines, it has been shown to effectively inhibit the reactivation of EGFR, a known resistance mechanism to first-generation B-RAF inhibitors. selleckchem.com This dual inhibition of RAF and EGFR allows researchers to probe the interplay between these two signaling nodes.

Furthermore, its application in preclinical xenograft models of human colorectal cancer bearing the B-RAF V600E mutation has demonstrated dose-dependent tumor growth inhibition, including partial and complete tumor regressions. selleckchem.com These studies underscore its utility in validating the therapeutic hypothesis of dual RAF and EGFR blockade in specific cancer contexts.

Clinical investigations have further solidified the role of this compound as a tool to study the MAPK pathway in human disease. Phase I trials in patients with solid tumors harboring B-RAF or K-RAS/N-RAS mutations have provided insights into the clinical activity and tolerability of targeting this pathway. nih.govonclive.com The observed antitumor activity in patients with melanoma, thyroid cancer, and low-grade serous ovarian cancer with B-RAF V600 mutations, as well as in some K-RAS-mutated tumors, highlights its potential to probe the vulnerabilities of cancers driven by MAPK pathway alterations. nih.govmycancergenome.org

Future Directions and Emerging Research Avenues for 6 Fluoro 2 2 Methoxy 5 Methylphenyl Benzoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. rsc.orgmdpi.com For a compound like 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, these computational tools offer a powerful means to accelerate research and development.

Predictive Modeling: Machine learning algorithms can be trained on existing data from structurally similar benzoic acid derivatives to predict the biological activities of novel analogues. acs.orgresearchgate.net By analyzing quantitative structure-activity relationships (QSAR), these models can identify key molecular features that contribute to desired therapeutic effects, such as anti-inflammatory properties. This in silico screening allows for the prioritization of compounds for synthesis, saving considerable time and resources. mdpi.com

Generative Models: Beyond prediction, generative AI models can design entirely new molecules based on the this compound scaffold. These models can explore a vast chemical space to propose novel derivatives with optimized properties, such as enhanced potency, reduced off-target effects, or improved pharmacokinetic profiles.

Data-Driven Insights: The application of AI can also uncover non-obvious relationships between the compound's structure and its activity. By analyzing large datasets, machine learning can identify subtle electronic and steric factors that influence biological targeting, providing valuable insights for medicinal chemists. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| QSAR Modeling | Rapidly predict the biological activity of new analogues. |

| Generative Design | Propose novel derivatives with optimized therapeutic properties. |

| Data Mining | Uncover complex structure-activity relationships. |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of complex analogues of this compound is crucial for exploring its full therapeutic and material potential. Modern synthetic organic chemistry offers a toolkit of advanced methodologies to achieve this.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of biaryl compounds like the target molecule. researchgate.netrsc.org These methods allow for the efficient and modular construction of analogues with diverse substitution patterns on both aromatic rings. Decarboxylative cross-coupling of benzoic acids represents a particularly innovative approach. rsc.org

Late-Stage Functionalization: The ability to modify the core structure in the final steps of a synthesis is highly desirable. Late-stage fluorination, for instance, can be achieved using palladium catalysis, enabling the introduction of fluorine atoms at specific positions to fine-tune the compound's properties. acs.orgrsc.orgspringernature.com This approach allows for the rapid generation of a library of derivatives from a common intermediate.

Flow Chemistry and Automation: The use of flow chemistry can enable the safe and efficient synthesis of analogues on a larger scale. Automated synthesis platforms can further accelerate the production of compound libraries for high-throughput screening.

| Synthetic Strategy | Application to this compound |

| Palladium-Catalyzed Cross-Coupling | Efficient synthesis of diverse biaryl analogues. researchgate.netrsc.org |

| Late-Stage Fluorination | Introduction of fluorine at various positions to modulate properties. acs.orgrsc.orgspringernature.com |

| Flow Chemistry | Scalable and safe synthesis of lead compounds. |

Exploration of Novel Biological Targets or Material Applications

While the initial interest in this compound may stem from its potential as an anti-inflammatory agent, its unique chemical structure opens the door to a range of other applications. google.com

Novel Biological Targets: The structural motifs present in the molecule suggest potential interactions with a variety of biological targets. For instance, many benzoic acid derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govacs.orgnih.gov Furthermore, recent research has identified novel targets for anti-inflammatory drugs, such as the P2Y14 receptor, which could be explored for this class of compounds. researchgate.netnih.gov The presence of a fluorine atom can also enhance binding affinity and metabolic stability, making it a promising scaffold for targeting other enzymes, such as acetylcholinesterase or carbonic anhydrase. sci-hub.senih.govresearchgate.net

Material Science Applications: Fluorinated aromatic compounds are known to possess unique properties that are valuable in materials science. researchgate.netacs.orgdigitellinc.comman.ac.uk The introduction of fluorine can influence properties such as liquid crystallinity, thermal stability, and electronic behavior. researchgate.netdigitellinc.com Therefore, derivatives of this compound could be investigated for applications in areas such as organic electronics, advanced polymers, and functional coatings. acs.orgman.ac.uk

| Potential Application | Rationale |

| COX-2 Inhibition | Common target for anti-inflammatory benzoic acid derivatives. nih.govacs.orgnih.gov |

| P2Y14 Receptor Antagonism | An emerging target for novel anti-inflammatory agents. researchgate.netnih.gov |

| Organic Electronics | Fluorinated aromatic compounds often exhibit useful electronic properties. researchgate.netman.ac.uk |

| Advanced Polymers | The fluorine atom can impart desirable thermal and chemical resistance. acs.org |

Interdisciplinary Research Collaborations for this compound Research

The multifaceted nature of research into this compound necessitates a collaborative, interdisciplinary approach. To fully realize the potential of this compound, expertise from various scientific disciplines must be integrated.

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or materials science companies can bridge the gap between fundamental discovery and practical application. Academic labs can focus on novel synthesis and target identification, while industry partners can provide resources for large-scale screening, preclinical development, and commercialization.

Integration of Computational and Experimental Sciences: A close working relationship between computational chemists and synthetic and medicinal chemists is essential. Computational experts can guide the design of new analogues using AI and molecular modeling, while experimentalists can synthesize and test these compounds, providing feedback to refine the computational models.

Biology and Chemistry Synergy: For therapeutic applications, collaboration between chemists and biologists is paramount. Biologists can perform in vitro and in vivo testing to elucidate the mechanism of action and assess the efficacy and safety of new compounds, while chemists can use this information to further optimize the molecular structure.

A successful research program will involve a continuous cycle of design, synthesis, testing, and analysis, driven by the combined expertise of a diverse team of scientists.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing fluorinated benzoic acid derivatives like 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid?

- Methodological Answer : Fluorinated benzoic acids are typically synthesized via halogenation, Suzuki-Miyaura coupling, or nucleophilic aromatic substitution. For example, in related compounds, a two-step process involving condensation of substituted aldehydes with anilines in acidic media forms bis(aryl)methyl benzoic acid intermediates . The fluorine substituent may be introduced via electrophilic fluorination or by starting with fluorinated precursors. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry to verify regioselectivity and purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Analyze aromatic proton splitting patterns to distinguish methoxy (-OCH₃) and methyl (-CH₃) groups. Fluorine atoms induce deshielding in adjacent protons.

- ¹³C NMR : Identify carbonyl (C=O) signals (~170 ppm) and fluorine-induced carbon shifts.

- IR Spectroscopy : Confirm carboxylic acid (-COOH) via broad O-H stretches (~2500-3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. For analogs, HRMS has been critical in resolving structural ambiguities .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Fluorinated benzoic acids are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust pH with bases (e.g., NaOH) to form carboxylate salts for aqueous solutions.

- Stability : Store under inert conditions (argon/vacuum) at -20°C to prevent hydrolysis of the methoxy group or decarboxylation. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Step 1 : Optimize coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts (e.g., Pd(PPh₃)₄) and ligand systems to enhance regioselectivity.

- Step 2 : Protect the carboxylic acid group (e.g., as a methyl ester) during fluorination to avoid side reactions. Deprotect later using LiOH/THF/water.

- Purification : Use column chromatography with gradients (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. For analogs, these steps improved yields by 20-30% .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC can correlate fluorine atoms with adjacent carbons.

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian). This approach resolved ambiguities in a benzofuran-derived benzoic acid study .

- X-ray Crystallography : Definitive structural confirmation, especially for crystalline derivatives, as demonstrated in studies of similar triazole-containing benzoic acids .

Q. How does the substitution pattern (fluoro, methoxy, methyl) influence the pharmacological activity of this compound?

- Methodological Answer :

- Fluorine : Enhances metabolic stability and bioavailability by blocking cytochrome P450 oxidation.

- Methoxy Group : Modulates electronic effects, potentially increasing binding affinity to target proteins (e.g., enzymes in antibiotic synthesis, as seen in tetracycline intermediates ).

- Methyl Group : Improves lipophilicity, aiding membrane permeability.

- Testing : Use in vitro assays (e.g., enzyme inhibition, MIC tests for antimicrobial activity) to correlate structure-activity relationships (SAR). For fluorinated analogs, such studies have identified potent inhibitors of bacterial efflux pumps .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and MS for impurity profiling.

- GC-MS : Useful for volatile byproducts (e.g., methyl esters).

- Elemental Analysis : Confirm stoichiometry of C, H, N, F.

- Case Study : A benzoic acid derivative used as a drug impurity reference required 98% purity, achieved via preparative HPLC and rigorous solvent washing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.